molecular formula C23H20ClNO3 B11189059 3-[(4-chlorophenyl)carbonyl]-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

3-[(4-chlorophenyl)carbonyl]-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11189059
M. Wt: 393.9 g/mol
InChI Key: LAEOOKZPRNBQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorophenyl)carbonyl]-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound that belongs to the class of pyranoquinolines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a carbonyl group, and a pyranoquinoline core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)carbonyl]-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one typically involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehyde with aroylacetic acid esters . The reaction is carried out in the presence of a base, such as piperidine, and an alcohol solvent. The process involves the formation of a Knoevenagel adduct, followed by dehydration and intramolecular cyclization to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)carbonyl]-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-[(4-chlorophenyl)carbonyl]-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)carbonyl]-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorophenyl)carbonyl]-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one is unique due to its specific combination of functional groups and its pyranoquinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C23H20ClNO3

Molecular Weight

393.9 g/mol

IUPAC Name

3-(4-chlorobenzoyl)-6,8,8,9-tetramethylpyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C23H20ClNO3/c1-13-12-23(2,3)25(4)19-11-20-15(9-17(13)19)10-18(22(27)28-20)21(26)14-5-7-16(24)8-6-14/h5-12H,1-4H3

InChI Key

LAEOOKZPRNBQMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CC=C(C=C4)Cl)C)(C)C

Origin of Product

United States

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